molecular formula C19H24N2O2 B3037763 1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine CAS No. 586994-72-1

1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine

Cat. No. B3037763
CAS RN: 586994-72-1
M. Wt: 312.4 g/mol
InChI Key: CNOCFNSBXBMJTM-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine, also known as BZP, is a piperazine derivative. It has a molecular weight of 298.38 . The compound is typically a yellow to brown solid .


Molecular Structure Analysis

The molecular formula of this compound is C19H24N2O2 . Its InChI code is 1S/C18H22N2O2/c1-21-18-13-16(20-11-9-19-10-12-20)7-8-17(18)22-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 298.38 and a molecular formula of C19H24N2O2 .

Scientific Research Applications

Cardiotropic Activity

  • Synthesis and Cardiotropic Activity : New 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, including derivatives of 1-[3-(Benzyloxy)-4-methoxybenzyl]piperazine, have been synthesized and studied for cardiotropic activity. One compound, 1e, demonstrated significant antiarrhythmic activity in aconitine and CaCl2 arrhythmia models (Mokrov et al., 2019).

Chemical Analysis

  • GC–MS and GC–IR of Derivatives : Research involving the analysis of N,N-disubstituted piperazines containing structural elements of this compound has been carried out. These studies focused on GC–MS and GC–IR to differentiate regioisomeric methoxybenzyl and dimethoxybenzyl analogs (Almalghrabi et al., 2021).

Bioactivity of Derivatives

  • Anticancer and CA Inhibitory Effects : Novel Mannich bases containing derivatives of this compound have been synthesized and evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Certain compounds exhibited significant potency and selectivity expression (Gul et al., 2019).

Metabolism Studies

  • Metabolism of Derivatives : Studies on the metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, a compound structurally related to this compound, have revealed key biotransformation pathways in rats, including O-demethylation and N-dealkylation (Kawashima et al., 1991).

Quantitative Structure-Activity Relationship

  • QSAR Analysis of Derivatives : A quantitative structure-activity relationship (QSAR) analysis of trimetazidine derivatives, related to this compound, was conducted to understand the relationship between molecular structure and binding affinity to receptor sites. This study is important for therapeutic applications in ischaemic heart disease (Slavov et al., 2004).

Synthesis and Potential Applications

  • Synthesis of Annulated 1,2,3-Triazoles : The synthesis of 10-(4-Substituted-1-piperazinyl)-1,2,3-triazolo[4,5-b][1,5]benzoxazepines, which include this compound derivatives, has been explored for potential psychotropic activity (Nielsen & Pedersen, 1985).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261 and P305+P351+P338 . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-22-18-8-7-17(14-21-11-9-20-10-12-21)13-19(18)23-15-16-5-3-2-4-6-16/h2-8,13,20H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOCFNSBXBMJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNCC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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